molecular formula C54H64F3N9O18 B12395898 [5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate

[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate

Cat. No.: B12395898
M. Wt: 1184.1 g/mol
InChI Key: QQFSTGSNRLIZGD-ACXPFIKISA-N
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Description

The compound [5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate is a complex organic molecule with a highly intricate structure

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and target molecule.

Properties

Molecular Formula

C54H64F3N9O18

Molecular Weight

1184.1 g/mol

IUPAC Name

[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C52H63N9O16.C2HF3O2/c1-61(2,3)41-21-17-35(29-54-41)46(69)56-37(19-23-43(64)65)49(72)57-36(18-22-42(62)63)47(70)55-28-30-11-15-33(16-12-30)45(68)58-40(27-31-13-14-32-8-4-5-9-34(32)26-31)48(71)53-25-7-6-10-38(50(73)74)59-52(77)60-39(51(75)76)20-24-44(66)67;3-2(4,5)1(6)7/h4-5,8-9,11-17,21,26,29,36-40H,6-7,10,18-20,22-25,27-28H2,1-3H3,(H11-,53,55,56,57,58,59,60,62,63,64,65,66,67,68,69,70,71,72,73,74,75,76,77);(H,6,7)/t36-,37-,38-,39-,40-;/m0./s1

InChI Key

QQFSTGSNRLIZGD-ACXPFIKISA-N

Isomeric SMILES

C[N+](C)(C)C1=NC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC2=CC=C(C=C2)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

C[N+](C)(C)C1=NC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC2=CC=C(C=C2)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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